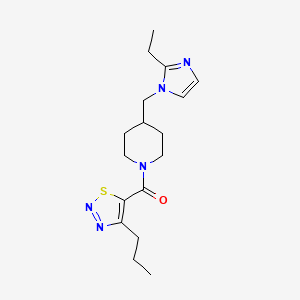

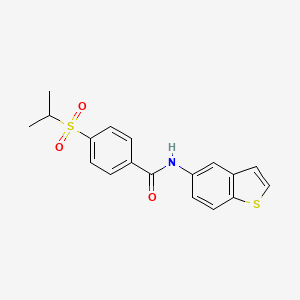

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

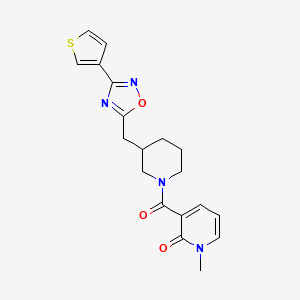

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Synthesis Methods and Chemical Properties Research in synthetic chemistry has provided various methodologies for the preparation of compounds with imidazol and thiadiazol moieties, which are structurally related to the compound of interest. For instance, a novel synthesis route for piperidine derivatives, which are structurally similar to the target compound, was developed using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process yielded reasonable overall yields, demonstrating the feasibility of synthesizing complex structures through accessible starting materials and efficient processes (Zheng Rui, 2010).

Biological Activities and Applications Several studies have explored the biological activities of compounds containing imidazol and thiadiazol rings. For example, imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting their potential therapeutic applications (J. Starrett et al., 1989).

Another study focused on replacing the imidazole moiety in histamine H(3)-receptor antagonists with a piperidine moiety, leading to compounds with retained in vitro affinities and high potency in vivo. This research underscores the versatility of structural modifications in designing effective pharmacological agents (G. Meier et al., 2001).

Material Science Applications The compound's structural units, such as the imidazol and thiadiazol rings, have been utilized in material science. For instance, imidazole derivatives have been synthesized for applications in luminescent materials, demonstrating the potential of these chemical structures in developing new functional materials with specific optical properties (G. Volpi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a highly soluble compound, suggesting that it may have good bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole suggests that it may be influenced by factors such as ph and the presence of other solutes .

properties

IUPAC Name |

[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5OS/c1-3-5-14-16(24-20-19-14)17(23)21-9-6-13(7-10-21)12-22-11-8-18-15(22)4-2/h8,11,13H,3-7,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFNUSJULOMJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C=CN=C3CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid](/img/structure/B2781286.png)

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2781288.png)

![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)

![N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781294.png)